BI-Dime

Descripción general

Descripción

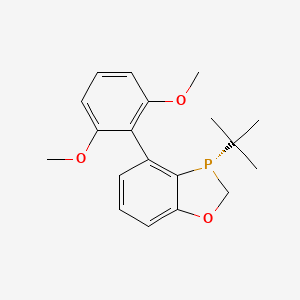

BI-Dime, also known as (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, is a P-chiral monophosphorus ligand . It’s used for transition metal-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions .

Synthesis Analysis

The synthesis of BI-Dime involves a palladium-catalyzed diboration of 1,1-disubstituted allenes . The chiral ligand BI-Dime is crucial for the success of the reaction .Molecular Structure Analysis

The empirical formula of BI-Dime is C19H23O3P . Its molecular weight is 330.36 .Chemical Reactions Analysis

BI-Dime has been used in the Pd-BI-DIME/NaOtBu system to significantly expand the scope and utility of sterically hindered aryl-aryl cross-couplings .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación

- Sterically Hindered Aryl-Aryl Cross-Couplings : BI-Dime facilitates efficient cross-coupling reactions, even with sterically hindered substrates .

- Researchers have developed novel P-chiral phosphorus ligands based on BI-Dime. These ligands exhibit excellent performance in various catalytic reactions, including aryl-aryl cross-couplings and aryl-isopropyl cross-couplings .

Catalysis and Cross-Coupling Reactions

Phosphorus Ligand Design

Mecanismo De Acción

Target of Action

BI-Dime, also known as (S)-BIDIME, is a P-chiral monophosphorus ligand . It is used for the transition metal-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions . The primary targets of BI-Dime are the transition metals involved in these reactions .

Mode of Action

BI-Dime interacts with its targets, the transition metals, by binding to them and influencing their catalytic activity . This interaction results in the facilitation of the asymmetric Suzuki-Miyaura and hydroboration reactions .

Biochemical Pathways

The biochemical pathways affected by BI-Dime involve the Suzuki-Miyaura and hydroboration reactions . These reactions are key processes in organic chemistry, leading to the formation of biaryl compounds and organoboranes, respectively . The downstream effects include the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .

Result of Action

The molecular effects of BI-Dime’s action include the facilitation of the formation of biaryl compounds and organoboranes through the Suzuki-Miyaura and hydroboration reactions, respectively . On a cellular level, the effects would depend on the specific application of these reactions in a biological context.

Action Environment

The action, efficacy, and stability of BI-Dime can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants and catalysts, and the solvent used. Adjusting these factors can optimize the effectiveness of BI-Dime in catalyzing the desired reactions .

Safety and Hazards

Direcciones Futuras

BI-Dime has shown promise in various fields of organic chemistry, including transition metal-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions . It’s expected to continue playing a significant role in the development of new materials and the establishment of structure-function relationships .

Propiedades

IUPAC Name |

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPDUHMFZCEKIP-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BI-Dime | |

Q & A

Q1: What is the molecular formula and weight of BI-DIME?

A1: The molecular formula of BI-DIME is C28H28N2P2, and its molecular weight is 454.48 g/mol.

Q2: Is there any spectroscopic data available for BI-DIME?

A2: While the provided papers don't delve into detailed spectroscopic characterization, they highlight its successful synthesis and application in various reactions. [, ] You can find comprehensive spectroscopic data in the supporting information of papers focusing on BI-DIME synthesis.

Q3: What type of reactions is BI-DIME commonly used for?

A3: BI-DIME and its derivatives are primarily used as chiral ligands in transition-metal-catalyzed asymmetric reactions. [, ] These reactions include:

- Asymmetric Suzuki-Miyaura Coupling: Coupling of aryl halides with arylboronic acids to form axially chiral biaryls. [, , ]

- Asymmetric Hydrogenation: Enantioselective addition of hydrogen to unsaturated substrates like alkenes and ketones. [, ]

- Asymmetric Arylation: Formation of chiral centers by introducing aryl groups, such as α-arylation of oxindoles and α-fluoroketones. [, ]

- Asymmetric Diboration: Addition of diboron reagents to unsaturated bonds like allenes to generate chiral organoboron compounds. []

- Asymmetric Alkylative Alkyne-Aldehyde Cross-Coupling: Formation of chiral tetra-substituted olefinic allylic alcohols. []

- Asymmetric Hydroboration: Addition of boron-hydrogen bonds to unsaturated substrates, such as α-arylenamides, to yield chiral organoboron compounds. []

Q4: Which metals are commonly used with BI-DIME in these reactions?

A4: Palladium (Pd) and nickel (Ni) are the most frequently used metals with BI-DIME, particularly in Suzuki-Miyaura couplings and other cross-coupling reactions. [, , ] Additionally, rhodium (Rh) catalysts utilizing BI-DIME have been employed in asymmetric hydroboration reactions. []

Q5: How does BI-DIME influence the selectivity of these reactions?

A5: BI-DIME's chiral backbone, particularly the binaphthyl moiety, creates a sterically demanding environment around the metal center. This steric hindrance, coupled with electronic effects from the phosphine groups, influences the orientation of reactants during the catalytic cycle, leading to high enantio- and diastereoselectivity. [, , ]

Q6: Can you provide an example of how BI-DIME's structure affects its selectivity?

A6: In the asymmetric Suzuki-Miyaura coupling to synthesize a challenging axially chiral HIV integrase inhibitor, computer modeling revealed that modifications to the BI-DIME core could significantly enhance selectivity. Specifically, the introduction of 3',5'-dimethyl substituents on the BI-DIME scaffold led to a notable improvement in atropisomeric selectivity, increasing it from 5:1 dr to 15:1 dr, and even up to 24:1 dr with various other quinoline substrates. [, ] This example showcases how subtle structural changes in the BI-DIME framework can significantly impact its catalytic performance.

Q7: Are there any specific applications of BI-DIME in the synthesis of natural products or pharmaceuticals?

A7: Yes, BI-DIME has proven valuable in several total syntheses. For instance:

- Efficient synthesis of (-)-Corynoline: BI-DIME enabled an efficient enantioselective synthesis of this Sceletium alkaloid in just five steps. []

- Asymmetric synthesis of korupensamines: Researchers achieved the first asymmetric catalytic synthesis of korupensamine A, korupensamine B, and michellamine B using BI-DIME. []

Q8: How has computational chemistry aided in understanding BI-DIME's catalytic activity and designing new derivatives?

A9: Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of BI-DIME-catalyzed reactions. For example, in the study of Bi nanolines on Si(001), DFT simulations provided insights into the dynamic motion of Si dimer defects within the nanolines, which were later confirmed by STM observations. [, ]

Q9: How do structural modifications to BI-DIME affect its catalytic activity?

A10: Modifications to BI-DIME's structure, such as changes to the substituents on the binaphthyl backbone or the phosphine groups, can significantly affect its catalytic activity, selectivity, and stability. [, ] For instance, in the asymmetric Suzuki-Miyaura coupling mentioned earlier, introducing 3',5'-dimethyl groups to the BI-DIME core drastically improved the diastereoselectivity of the reaction. [] This highlights the importance of fine-tuning the ligand structure to optimize its performance for specific applications.

Q10: What is known about the environmental impact and degradation of BI-DIME?

A10: The provided research primarily focuses on BI-DIME's synthetic applications and does not offer data on its environmental impact or degradation pathways. Considering its potential use in pharmaceutical and fine chemical production, assessing its environmental fate and potential toxicity is crucial.

Q11: Are there any alternative ligands to BI-DIME for the reactions discussed?

A12: Yes, various other chiral ligands exist for asymmetric catalysis, each with strengths and limitations. Common alternatives include BINAP, Josiphos, and other privileged chiral phosphine ligands. [] The choice of ligand often depends on the specific reaction, substrates, desired selectivity, and reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B2570000.png)

![2-Chloro-N-propan-2-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2570005.png)

![ethyl 2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2570011.png)

![7-(4-methoxyphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570012.png)

![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2570016.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2570017.png)

![N-(3,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570021.png)

![3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B2570022.png)